molecular formula C16H17N5O B5039202 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

Cat. No. B5039202
M. Wt: 295.34 g/mol
InChI Key: GHKPGIHHQWAEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a pyrrole-based compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide in scientific research is its relatively low toxicity compared to other compounds with similar biological activity. However, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide. One area of interest is in the development of more stable analogs of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide that can be used in a wider range of experimental settings. Additionally, further investigation is needed to fully understand the mechanism of action of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide and its potential applications in the treatment of a variety of diseases. Finally, the development of targeted delivery systems for 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide could help to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide can be achieved through a multi-step process that involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with 2-(1H-1,2,4-triazol-1-yl)benzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to inhibit the growth of certain types of cancer cells. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-methylpyrrol-3-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-20-7-6-13(10-20)8-16(22)18-9-14-4-2-3-5-15(14)21-12-17-11-19-21/h2-7,10-12H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKPGIHHQWAEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)NCC2=CC=CC=C2N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

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